4-Pyrimidincarboxamidhydrazid

Übersicht

Beschreibung

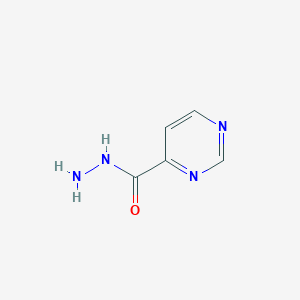

Pyrimidine-4-carbohydrazide is an organic compound with the chemical formula C5H6N4O. It appears as a white crystalline solid and is stable at room temperature and pressure. This compound is slightly soluble in water, with solubility increasing with temperature, and is soluble in organic solvents such as ethanol and chloroform . Pyrimidine-4-carbohydrazide is used in various fields, including pharmaceuticals, pesticides, and dye synthesis .

Wissenschaftliche Forschungsanwendungen

Pyrimidine-4-carbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Pyrimidine-4-carbohydrazide, like other pyrimidine derivatives, has been found to have anticancer activity . The primary targets of pyrimidine derivatives are often cancer cells . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

Pyrimidine derivatives interact with their targets through diverse mechanisms of action, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Biochemical Pathways

Pyrimidine derivatives affect various biochemical pathways. Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells . The pathway has been linked to the etiology or treatment of several disorders including AIDS, diabetes, and various autoimmune diseases . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

It’s worth noting that the medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems have been highlighted .

Result of Action

Pyrimidine derivatives have been found to have anticancer activity . They can cause cell cycle arrest and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrimidine-4-carbohydrazide. Factors such as food contamination, viruses, UV radiation, carcinogens from the environment and diet/lifestyle factors as nutrients, energy consumption, phytochemicals, other food ingredients, alcohol, physical activity, and smoking can influence the action of pyrimidine derivatives .

Biochemische Analyse

Biochemical Properties

Pyrimidine-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to react with hydrazine to form hydrazones, which are intermediates in the synthesis of various bioactive compounds . Additionally, pyrimidine-4-carbohydrazide can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways . Its interactions with metal ions and other biomolecules further highlight its versatility in biochemical applications .

Cellular Effects

Pyrimidine-4-carbohydrazide affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, pyrimidine-4-carbohydrazide derivatives have shown potential in inducing cell cycle arrest and apoptosis . This compound can also modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of pyrimidine-4-carbohydrazide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, pyrimidine-4-carbohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrimidine-4-carbohydrazide have been studied over time to understand its stability and degradation. It has been found to be stable at room temperature, but its activity can decrease over time due to degradation . Long-term studies have shown that pyrimidine-4-carbohydrazide can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of pyrimidine-4-carbohydrazide vary with different dosages in animal models. At low doses, it has shown beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, pyrimidine-4-carbohydrazide can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Pyrimidine-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidinase and β-ureidopropionase, which play roles in pyrimidine metabolism . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, pyrimidine-4-carbohydrazide is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of pyrimidine-4-carbohydrazide can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

Pyrimidine-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytosol and mitochondria, where it participates in various biochemical reactions . The presence of targeting signals and post-translational modifications can direct pyrimidine-4-carbohydrazide to specific cellular compartments, enhancing its efficacy in targeted therapies .

Vorbereitungsmethoden

Pyrimidine-4-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 4-pyrimidinone with hydrazine . Another method includes the reaction of pyrimidine-4-carboxylic acid with N,N-carbonyldiimidazole followed by the addition of hydrazine . Industrial production often requires precise control of experimental conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Pyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.

Reduction: Reduction reactions can yield pyrimidine-4-carbohydrazine.

Substitution: It readily reacts with acids, bases, and metal ions. Common reagents used in these reactions include hydrazine, N,N-carbonyldiimidazole, and various acids and bases Major products formed from these reactions include pyrimidine derivatives and hydrazides.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-4-carbohydrazide can be compared with other similar compounds such as pyridine-4-hydrazide and imidazo[1,2-a]pyridine-6-carbohydrazide . While these compounds share some structural similarities, pyrimidine-4-carbohydrazide is unique due to its specific chemical properties and broader range of applications in pharmaceuticals and industrial processes .

Biologische Aktivität

Pyrimidine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its role as an inhibitor in various enzymatic pathways, its anticancer properties, and its potential as an antimicrobial agent.

Chemical Structure and Synthesis

Pyrimidine-4-carbohydrazide can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with hydrazine or hydrazones. The compound's structure allows for modifications that can enhance its biological activity, making it a versatile scaffold in drug design.

1. Anticancer Activity

Pyrimidine-4-carbohydrazide derivatives have shown promising results as anticancer agents. Research indicates that certain derivatives act as inhibitors of histone demethylases, which are critical in regulating gene expression associated with cancer progression. For instance, a novel pyrimidine-4-carboxylic acid derivative demonstrated significant inhibitory activity against histone demethylases, suggesting potential applications in treating various cancers, including lung and prostate cancer .

Table 1: Anticancer Activity of Pyrimidine-4-Carbohydrazide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Pyrimidine-4-carboxamide | Histone demethylase | 0.04 | Lung Cancer |

| Compound X | Histone demethylase | 0.03 | Prostate Cancer |

| Compound Y | Histone demethylase | 0.05 | Bladder Cancer |

2. Antimicrobial Activity

Pyrimidine-4-carbohydrazide has also been evaluated for its antimicrobial properties. Studies have reported that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrimidine-4-carbohydrazide showed zones of inhibition ranging from 22 to 33 mm against various bacterial strains, including E. coli and S. aureus .

Table 2: Antimicrobial Activity of Pyrimidine-4-Carbohydrazide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 30 |

| Compound B | S. aureus | 33 |

| Compound C | Pseudomonas aeruginosa | 25 |

3. Inhibition of Enzymatic Activity

Recent studies have focused on the compound's ability to inhibit enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways related to emotional behavior and neuroprotection. Pyrimidine-4-carbohydrazide derivatives have been identified as potent inhibitors with sub-micromolar potency .

Table 3: Inhibition Potency of Pyrimidine-4-Carbohydrazide Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound D | NAPE-PLD | 72 |

| Compound E | NAPE-PLD | 50 |

Case Studies

- Histone Demethylase Inhibition : A study explored the effects of pyrimidine-4-carbohydrazide derivatives on RBP2, a histone demethylase overexpressed in lung cancer cells. Genetic knockdown of RBP2 resulted in inhibited growth and metastasis of these cells, highlighting the potential therapeutic applications of these compounds in oncology .

- Antibacterial Efficacy : In vitro studies demonstrated that certain pyrimidine derivatives exhibited excellent antibacterial activity against resistant strains of bacteria, making them candidates for further development as new antibiotics .

Eigenschaften

IUPAC Name |

pyrimidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQBXDLKZTWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332841 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-54-7 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is pyrimidine-4-carbohydrazide used in synthesizing single-molecule magnets?

A1: Pyrimidine-4-carbohydrazide serves as a building block for creating Schiff base ligands, which are then used to form complexes with lanthanide ions like Dysprosium (Dy3+). [, ] Specifically, it reacts with aldehyde derivatives to form the Schiff base. This Schiff base acts as a multidentate ligand, coordinating with Dy3+ ions to form dinuclear complexes. [, ] The choice of coordinated anions during this process can subtly influence the magnetic properties of the resulting Dy2 complexes by affecting the coordination geometry around the Dy3+ ions. []

Q2: What is the impact of coordinated anions on the magnetic properties of the Dy2 complexes derived from pyrimidine-4-carbohydrazide?

A2: Research has shown that even though the Dy3+ ions in these complexes may have the same N2O5 coordination environment, the specific coordinated anions (e.g., NO3- vs. AcO-) can lead to different coordination configurations—triangular dodecahedron vs. biaugmented trigonal prism, respectively. [] This difference in geometry affects the magnetic interactions within the complex. Both configurations can exhibit single-molecule magnet behavior at 0 Oe, but with varying Ueff/k values, indicating the energy barrier for magnetization reversal. []

Q3: Can pyrimidine-4-carbohydrazide be used to synthesize compounds with biological activity?

A3: Yes, pyrimidine-4-carbohydrazide can react with other building blocks to form pyrazolyl-pyrimidine hybrids that have shown potential as enzyme inhibitors. [] For example, reacting it with 6-aryl-2-(methylthio)pyrimidine-4-carbohydrazides and specific enones can yield compounds with selective inhibitory activity for butyrylcholinesterase (BChE). [] This enzyme is a potential therapeutic target for various neurological disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.